Muc5AC-13

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

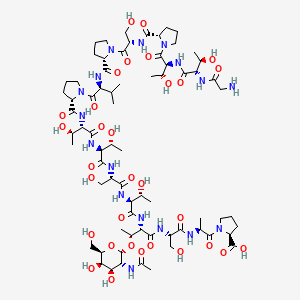

C71H117N17O31 |

|---|---|

Molecular Weight |

1704.8 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C71H117N17O31/c1-28(2)46(79-59(105)41-16-11-19-85(41)67(113)39(26-91)77-58(104)40-15-12-21-87(40)69(115)51(34(8)97)83-62(108)47(30(4)93)78-45(99)23-72)68(114)86-20-13-17-42(86)60(106)81-50(33(7)96)63(109)82-48(31(5)94)61(107)75-38(25-90)57(103)80-49(32(6)95)64(110)84-52(35(9)118-71-53(74-36(10)98)55(101)54(100)44(27-92)119-71)65(111)76-37(24-89)56(102)73-29(3)66(112)88-22-14-18-43(88)70(116)117/h28-35,37-44,46-55,71,89-97,100-101H,11-27,72H2,1-10H3,(H,73,102)(H,74,98)(H,75,107)(H,76,111)(H,77,104)(H,78,99)(H,79,105)(H,80,103)(H,81,106)(H,82,109)(H,83,108)(H,84,110)(H,116,117)/t29-,30+,31+,32+,33+,34+,35+,37-,38-,39-,40-,41-,42-,43-,44+,46-,47-,48-,49-,50-,51-,52-,53+,54-,55+,71-/m0/s1 |

InChI Key |

RMOHKJTUZKUWFK-OSQLVPIGSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)NC(=O)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N5CCC[C@H]5C(=O)O)NC(=O)CN)O |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C(C)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)C(=O)NC(CO)C(=O)NC(C)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C5CCCN5C(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)CN |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Biological Function of MUC5AC in Mucin

A Note on Nomenclature: The term "Muc5AC-13" does not correspond to a standard, recognized nomenclature in peer-reviewed literature for a specific isoform, splice variant, or glycoform of the MUC5AC mucin. This guide will, therefore, focus on the comprehensive biological function of the well-characterized MUC5AC protein. The "-13" designation may refer to an internal laboratory identifier or a specific context not publicly documented; researchers are advised to consult the original source of this nomenclature.

Introduction

Mucin 5AC (MUC5AC) is a major gel-forming mucin, a high-molecular-weight glycoprotein that is a principal structural component of mucus in the respiratory and gastrointestinal tracts.[1][2] Under normal physiological conditions, MUC5AC is integral to the protective mucus barrier, which provides lubrication and defense against pathogens, toxins, and particulate matter.[2][3] However, its overexpression and hypersecretion are hallmark features of numerous muco-obstructive diseases, including chronic obstructive pulmonary disease (COPD) and asthma, making it a critical subject of research and a target for therapeutic development.[4][5][6] This document provides a detailed overview of the structure, function, regulation, and pathological relevance of MUC5AC.

MUC5AC Structure and Assembly

The MUC5AC protein is a massive polymer, with a protein backbone of approximately 5,525 amino acids and a molecular weight of around 641 kDa before glycosylation.[2][7] Post-translational modifications, primarily extensive O-glycosylation, can account for up to 80% of its final mass.[2] The protein architecture can be divided into distinct domains:

-

N-Terminal Region: Contains von Willebrand factor (vWF)-like domains (D1, D2, D', and D3) that are crucial for the disulfide-mediated multimerization of mucin monomers.[2][8] This region also includes a putative leucine zipper (LZ) domain.[8]

-

Central Region: This large region is encoded by a single exon and is characterized by numerous tandem repeats rich in serine, threonine, and proline (PTS domains).[2] These repeats are the primary sites of O-glycosylation. The central region is interspersed with nine cysteine-rich domains (CysD), which may be involved in homotypic interactions.[7][9][10]

-

C-Terminal Region: Contains additional vWF-like domains (D4, B, C) and a C-terminal cysteine-knot (CK) domain.[7] This region is responsible for the initial dimerization of MUC5AC monomers in the endoplasmic reticulum.[3][8]

MUC5AC polymerization is a stepwise process. Monomers first dimerize via disulfide bonds between their C-terminal regions. Subsequently, these dimers are multimerized through disulfide linkages at their N-terminal D3 domains in the Golgi apparatus, forming long, linear polymers that constitute the mucus gel.[3][8]

Biological Function and Regulation

MUC5AC's primary role is to form the viscoelastic mucus gel that protects epithelial surfaces.[2] In the respiratory tract, it traps inhaled pathogens and particles, which are then cleared by ciliary action.[11] In the stomach, MUC5AC is a key component of the mucus layer that protects the epithelium from the harsh acidic environment and from pathogens like Helicobacter pylori.[2]

The expression and secretion of MUC5AC are tightly regulated by a complex network of signaling pathways, often activated by inflammatory mediators, growth factors, and environmental irritants.[12][13]

Key Signaling Pathways Regulating MUC5AC Expression

A. Nuclear Factor-κB (NF-κB) Pathway: Pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), and IL-17A are potent inducers of MUC5AC.[7][13] These cytokines activate the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκB). This leads to the degradation of IκB and the release of NF-κB dimers, which translocate to the nucleus and bind to the MUC5AC promoter to drive its transcription.[4][13][14]

Caption: NF-κB signaling pathway for MUC5AC induction.

B. Epidermal Growth Factor Receptor (EGFR) Pathway: Ligands like Epidermal Growth Factor (EGF) and Transforming Growth Factor-α (TGF-α) activate the EGFR signaling cascade.[1][15] This activation often involves the MAPK/ERK pathway, leading to the phosphorylation of transcription factors like Sp1, which then upregulate MUC5AC gene expression.[15] There is also evidence of bidirectional communication between the EGFR and Notch signaling pathways, where activation of one can influence the other to modulate MUC5AC expression.[16]

Caption: EGFR signaling pathway for MUC5AC induction.

C. Other Regulatory Pathways: Several other pathways are involved, including:

-

IL-13/STAT6: IL-13, a key Th2 cytokine in asthma, induces MUC5AC via the STAT6 signaling pathway.[4][17]

-

JAK/STAT: IL-9 has been shown to upregulate MUC5AC through the JAK/STAT pathway.[7]

-

Notch Signaling: The Notch pathway can both positively and negatively regulate MUC5AC, and it engages in crosstalk with the EGFR pathway.[7][16]

MUC5AC Glycosylation

The extensive O-glycosylation of MUC5AC is critical to its function, influencing the viscoelastic properties of mucus and mediating interactions with microorganisms. The glycosylation process is complex and cell-type specific, guided by a range of glycosyltransferases.[3] For instance, the enzyme fucosyltransferase 2 (FUT2) determines the pattern of α1,2-fucosylated structures on gastric Muc5ac, which impacts the binding of H. pylori.[18] Glycan structures such as Lewis antigens (e.g., Leb, sialyl Lex) on MUC5AC can act as ligands for bacteria, competing with receptors on the epithelial cell surface.[2] Alterations in glycosylation patterns are common in disease states; for example, increased sialylation and decreased fucosylation and sulfation have been observed in cystic fibrosis sputum.[19]

Role in Disease

While essential for homeostasis, the dysregulation of MUC5AC is a central feature of many diseases.

-

Respiratory Diseases: In asthma and COPD, chronic inflammation leads to goblet cell hyperplasia and metaplasia, resulting in profound MUC5AC overexpression.[4][5][20] This contributes to the formation of thick, tenacious mucus plugs that obstruct airways, impair mucociliary clearance, and increase susceptibility to infection.[20][21][22] Studies in mouse models have shown that MUC5AC deficiency can reduce airway hyperresponsiveness and mucus plugging.[6][20]

-

Gastrointestinal Diseases: MUC5AC plays a protective role in the stomach, but its altered expression is linked to gastritis and peptic ulcers.[1]

-

Cancer: Aberrant MUC5AC expression and glycosylation are associated with several malignancies, including pancreatic and lung cancer.[3][23] In KRAS-driven lung adenocarcinoma, MUC5AC is often highly expressed and correlates with a poor prognosis.[24][25] It can contribute to an immunosuppressive tumor microenvironment, and targeting MUC5AC has been shown to reduce tumor burden in animal models.[24][25]

Quantitative Data Summary

The following tables summarize key quantitative data related to MUC5AC expression and analysis.

Table 1: MUC5AC Expression Changes in Disease and in Response to Stimuli

| Condition / Stimulus | Sample Type | Change in MUC5AC Level | Reference |

|---|---|---|---|

| Acute Lung Injury (ALI) | Bronchoalveolar Lavage (Patients) | 58-fold increase in protein | [26] |

| IL-1β Treatment (24h) | Cultured Human Bronchial Epithelia | ~3-fold increase in secreted protein | |

| Pancreatic Cancer | Pancreatic Tissue & Juice (Patients) | Significantly upregulated mRNA vs. normal | [23] |

| Smoking (COPD vs. Never-Smokers) | Bronchial Wash (Patients) | Higher protein concentration |[27] |

Table 2: Performance Characteristics of Commercial MUC5AC ELISA Kits

| Kit Type | Sample Type | Sensitivity | Detection Range | Reference |

|---|---|---|---|---|

| Extracellular | Cell Culture Supernatant | 3.461 pg/mL | Not specified | [17] |

| Intracellular | Cell & Tissue Extracts | 3.7 pg/mL | 18.75 - 1200 pg/mL | [28] |

| Mouse MUC5AC | Serum, Plasma, etc. | 0.09 ng/mL | 0.16 - 10 ng/mL |[29] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of MUC5AC. Below are representative protocols for common analytical techniques.

Protocol: MUC5AC Sandwich ELISA (Enzyme-Linked Immunosorbent Assay)

This protocol is a generalized procedure based on commercially available kits for the quantitative determination of MUC5AC in samples like cell culture supernatants or tissue homogenates.[17][29][30]

A. Reagent Preparation:

-

Wash Buffer (1x): Dilute the concentrated Wash Buffer (e.g., 25x) with deionized or distilled water to the final working concentration.

-

Standard Curve: Reconstitute the lyophilized MUC5AC standard with the provided Sample Diluent to create a stock solution (e.g., 300 ng/mL). Perform serial dilutions to generate a standard curve across the kit's detection range.

-

Sample Preparation: Centrifuge samples to remove particulates. Dilute samples as needed with Sample Diluent to ensure the concentration falls within the standard curve range. A preliminary experiment may be needed to determine the optimal dilution factor.

B. Assay Procedure:

-

Bring all reagents and samples to room temperature.

-

Add 100 µL of each standard, blank (Sample Diluent), and sample to the appropriate wells of the antibody-pre-coated microplate.

-

Add the biotin-conjugated detection antibody to the wells. Some modern kits combine this with the sample addition step.[17]

-

Cover the plate and incubate for the specified time and temperature (e.g., 90 minutes at 37°C or 1-2 hours at room temperature).

-

Aspirate the liquid from each well and wash the plate 3-5 times with 1x Wash Buffer. Ensure complete removal of liquid after the final wash.

-

Add 100 µL of Avidin-HRP (Horseradish Peroxidase) conjugate to each well.

-

Cover and incubate for the specified time (e.g., 30-60 minutes at 37°C).

-

Repeat the wash step as described in step 5.

-

Add 90 µL of TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Reagent to each well.

-

Incubate in the dark at 37°C for 15-30 minutes, or until color develops.

-

Add 50 µL of Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.

-

Read the optical density (OD) at 450 nm using a microplate reader within 5-10 minutes. Wavelength correction at 540 nm or 570 nm is recommended if available.

C. Data Analysis:

-

Subtract the average blank OD from all standard and sample ODs.

-

Plot a standard curve of the OD (y-axis) versus the concentration of the standards (x-axis). A four-parameter logistic (4-PL) curve fit is often used.

-

Interpolate the MUC5AC concentration of the samples from the standard curve and multiply by the dilution factor.

Caption: Generalized workflow for a MUC5AC Sandwich ELISA.

Protocol Outline: Mass Spectrometry for MUC5AC O-Glycan Analysis

This workflow outlines the key steps for characterizing the complex O-glycan structures on MUC5AC, a critical aspect of its function.[19][31][32]

-

MUC5AC Purification: Isolate MUC5AC from biological samples (e.g., gastric mucus, sputum) using size-exclusion chromatography and/or density-gradient centrifugation.

-

O-Glycan Release: Cleave O-glycans from the protein backbone using reductive β-elimination. This chemical process releases the glycans as alditols.

-

Purification of Released Glycans: Separate the released glycan alditols from peptides and salts using techniques like solid-phase extraction with a C18 or graphitized carbon column.

-

Mass Spectrometry Analysis:

-

Analyze the purified glycans using a mass spectrometer, often coupled with liquid chromatography (LC-MS/MS) or nano-electrospray ionization (nano-ESI-MS/MS).[31][32]

-

Perform tandem mass spectrometry (MS/MS) to fragment the glycan ions. The resulting fragmentation pattern provides detailed structural information, including sequence, branching, and linkage of the monosaccharide units.

-

-

Data Interpretation: Use specialized software and databases (e.g., UniCarb-DR) to interpret the complex MS/MS spectra and identify the specific glycan structures present.[19]

Conclusion

MUC5AC is a multifunctional mucin that is indispensable for epithelial protection but also a key driver of pathophysiology in numerous diseases. Its complex structure, extensive glycosylation, and tight regulation by inflammatory and growth factor signaling pathways underscore its importance in mucosal biology. A thorough understanding of these molecular mechanisms is vital for drug development professionals seeking to modulate MUC5AC expression or function. Future research focused on targeting specific regulatory pathways or aberrant glycoforms may yield novel therapeutic strategies for a range of muco-obstructive and malignant diseases.

References

- 1. What are MUC5AC stimulants and how do they work? [synapse.patsnap.com]

- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 3. Ramifications of secreted mucin MUC5AC in malignant journey: a holistic view - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Potential Role and Regulatory Mechanisms of MUC5AC in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Potential Role and Regulatory Mechanisms of MUC5AC in Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Assembly and organization of the N-terminal region of mucin MUC5AC: Indications for structural and functional distinction from MUC5B - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure of the MUC5AC VWD3 assembly responsible for the formation of net-like mucin polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. embopress.org [embopress.org]

- 11. Mucin 5AC - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Regulation of Airway MUC5AC Expression by IL-1β and IL-17A; the NF-κB Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of the Gene Expression of Airway MUC5AC Mucin through NF-κB Signaling Pathway by Artesunate, an Antimalarial Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Kaempferol Regulates the Expression of Airway MUC5AC Mucin Gene via IκBα-NF-κB p65 and p38-p44/42-Sp1 Signaling Pathways [biomolther.org]

- 16. academic.oup.com [academic.oup.com]

- 17. Human Mucin 5AC ELISA Kit - Extracellular (ab303761) | Abcam [abcam.com]

- 18. Muc5ac gastric mucin glycosylation is shaped by FUT2 activity and functionally impacts Helicobacter pylori binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ion mobility-tandem mass spectrometry of mucin-type O-glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Airway Mucus and Asthma: The Role of MUC5AC and MUC5B - PMC [pmc.ncbi.nlm.nih.gov]

- 21. "Inducible expression quantitative trait locus analysis of the MUC5AC g" by Matthew C. Altman, Kaitlin Flynn et al. [scholarlycommons.henryford.com]

- 22. profiles.wustl.edu [profiles.wustl.edu]

- 23. Quantitative analysis of MUC1 and MUC5AC mRNA in pancreatic juice for preoperative diagnosis of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. aacrjournals.org [aacrjournals.org]

- 25. aacrjournals.org [aacrjournals.org]

- 26. Detrimental role of the airway mucin Muc5ac during ventilator-induced lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Expression Levels of MUC5AC and MUC5B in Airway Goblet Cells Are Associated with Traits of COPD and Progression of Chronic Airflow Limitation [mdpi.com]

- 28. Human Mucin 5AC ELISA Kit - Intracellular (ab303762) | Abcam [abcam.com]

- 29. file.elabscience.com [file.elabscience.com]

- 30. cosmobiousa.com [cosmobiousa.com]

- 31. researchgate.net [researchgate.net]

- 32. Identification of substituted sites on MUC5AC mucin motif peptides after enzymatic O-glycosylation combining beta-elimination and fixed-charge derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Critical Role of Threonine-13 Glycosylation in MUC5AC: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Mucin 5AC (MUC5AC) is a critical gel-forming mucin that plays a pivotal role in the protective mucus barrier of the respiratory and gastrointestinal tracts. Its extensive and complex O-glycosylation is fundamental to its function, and aberrations in this glycosylation are hallmarks of various pathologies, including chronic inflammatory airway diseases and numerous cancers. This in-depth technical guide focuses on the specific role of O-glycosylation at the Threonine-13 (Thr-13) residue within the tandem repeat domains of MUC5AC. While direct research on the functional consequences of Thr-13 glycosylation is nascent, this paper synthesizes existing literature to explore its potential impact on MUC5AC's pathophysiological functions, the signaling pathways it may modulate, and the advanced experimental protocols required for its investigation. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive resource to facilitate further exploration into this specific post-translational modification and its potential as a therapeutic target.

Introduction to MUC5AC and its Glycosylation

MUC5AC is a large, polymeric glycoprotein characterized by tandem repeat regions rich in proline, threonine, and serine residues, which serve as sites for extensive O-linked glycosylation.[1] This dense sugar coating, or glycan shield, is integral to the biophysical properties of mucus, including its viscoelasticity, which is essential for trapping and clearing pathogens and particulates.[2] The structure and composition of these O-glycans are not random; they are orchestrated by a series of glycosyltransferases and can be significantly altered in disease states.[3] Such aberrant glycosylation can impact protein conformation, stability, and interaction with cellular receptors, thereby influencing cell signaling, adhesion, and proliferation.[3][4] In malignancies, these changes can unmask neoepitopes and contribute to a pro-tumorigenic microenvironment.[3]

Threonine-13 as a Site of MUC5AC Glycosylation

The initiation of mucin-type O-glycosylation is catalyzed by a family of polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts) that transfer N-acetylgalactosamine (GalNAc) to serine or threonine residues.[5] The specificity of these enzymes is a key determinant of the final glycoprofile of the mucin.

Research has identified Threonine-13 as a potential O-glycosylation site on MUC5AC. The glycosylation of this specific residue is, at least in part, mediated by the enzyme polypeptide N-acetylgalactosaminyltransferase 2 (ppGalNAc-T2) , also known as hT2.[6] Interestingly, the efficiency of glycosylation at Thr-13 appears to be influenced by the pre-existing glycosylation status of the MUC5AC peptide. In vitro studies using a MUC5AC-derived glycopeptide already glycosylated at Threonine-3 demonstrated that Threonine-13 was the most heavily subsequently glycosylated residue by ppGalNAc-T2.[6] This suggests a hierarchical or cooperative mechanism in MUC5AC glycosylation, where the initial attachment of a glycan can direct the location of subsequent additions. On a "naked" or unglycosylated MUC5AC peptide, Thr-13 is glycosylated to a lesser extent compared to other sites like Thr-9, which is the preferred site for initial glycosylation by ppGalNAc-T2.[6]

Potential Functional Implications of Threonine-13 Glycosylation

While direct experimental evidence detailing the specific functional consequences of MUC5AC Thr-13 glycosylation is limited, we can infer its potential roles based on the broader understanding of mucin glycosylation in health and disease.

-

Alteration of Biophysical Properties: The addition of a glycan at Thr-13 could contribute to the overall hydrodynamic properties of the MUC5AC polymer, influencing the viscosity and gel-forming nature of mucus.[7] Site-specific glycosylation can affect the local conformation of the peptide backbone, potentially leading to a more extended and rigid structure.[8]

-

Modulation of Host-Pathogen Interactions: The glycan structures on MUC5AC can serve as binding sites for pathogens. For instance, alterations in MUC5AC fucosylation, which is a downstream modification of the initial O-glycosylation, can impair the binding of Helicobacter pylori to the gastric mucosa.[9][10] The specific glycan attached at Thr-13 could therefore influence the susceptibility to or clearance of various pathogens.

-

Role in Cancer Progression: Aberrant MUC5AC glycosylation is a well-established feature of several cancers, including pancreatic and lung cancer.[5][11] These altered glycans can act as tumor-associated antigens and modulate cell signaling pathways related to cell migration and proliferation.[11] Glycosylation at Thr-13 could contribute to the creation of such cancer-specific glyco-epitopes, potentially influencing tumor cell adhesion, invasion, and immune evasion.[3]

-

Involvement in Inflammatory Airway Diseases: In conditions like asthma and chronic obstructive pulmonary disease (COPD), the expression and glycosylation of MUC5AC are significantly altered.[2] These changes contribute to mucus hypersecretion and obstruction. The specific glycosylation pattern, including at sites like Thr-13, could influence the inflammatory response and the severity of the disease.

Signaling Pathways Potentially Modulated by MUC5AC Glycosylation

The glycosylation state of MUC5AC can influence intracellular signaling pathways by modulating its interaction with cell surface receptors. While a direct link between Thr-13 glycosylation and a specific signaling pathway has not been established, a plausible mechanism involves the interaction of aberrantly glycosylated MUC5AC with receptors such as integrins, leading to the activation of downstream signaling cascades that promote cell migration and survival.

Caption: Potential signaling pathway initiated by aberrantly glycosylated MUC5AC.

Quantitative Data on MUC5AC Peptide Glycosylation

The following table summarizes the relative glycosylation preference of ppGalNAc-T2 on a MUC5AC-derived peptide, highlighting the context-dependent nature of Threonine-13 glycosylation.

| Substrate | Glycosylation Site | Relative Glycosylation Level | Reference |

| Unglycosylated MUC5AC Peptide | Thr-9 | Preferred site | [6] |

| Thr-3, Thr-10, Thr-13 | Lesser extent | [6] | |

| MUC5AC Peptide (pre-glycosylated at Thr-3) | Thr-13 | Most heavily glycosylated | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the glycosylation of MUC5AC at Threonine-13.

In Vitro Glycosylation Assay of MUC5AC Peptide

This protocol allows for the enzymatic glycosylation of a synthetic MUC5AC peptide to study the activity of specific glycosyltransferases, such as ppGalNAc-T2.

Workflow Diagram:

Caption: Workflow for in vitro glycosylation of a MUC5AC peptide.

Detailed Protocol:

-

Peptide Synthesis: Synthesize a peptide corresponding to the tandem repeat region of MUC5AC containing Threonine-13. A fluorescent tag (e.g., FAM) can be added for easier detection.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

-

MUC5AC peptide (100 µM)

-

Recombinant human ppGalNAc-T2 (50 nM)

-

UDP-GalNAc (500 µM)

-

Reaction Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MnCl₂)

-

-

Incubation: Incubate the reaction mixture at 37°C for a time course (e.g., 0, 15, 30, 60, 120 minutes).

-

Reaction Quenching: Stop the reaction by adding an equal volume of 0.1% trifluoroacetic acid (TFA).

-

HPLC Analysis: Analyze the reaction products by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the unglycosylated peptide from the glycosylated products.

-

Mass Spectrometry: Collect the fractions corresponding to the glycosylated peptides and confirm the mass and site of glycosylation using mass spectrometry (e.g., MALDI-TOF or ESI-MS/MS).

Site-Specific Glycosylation Analysis by Mass Spectrometry

This protocol outlines a general workflow for identifying the specific sites of glycosylation on MUC5AC protein isolated from biological samples.

Workflow Diagram:

Caption: Workflow for identifying glycosylation sites on MUC5AC.

Detailed Protocol:

-

MUC5AC Isolation: Isolate MUC5AC from cell culture supernatants or tissue samples using immunoprecipitation or size-exclusion chromatography.

-

Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.

-

Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin. Due to the high density of glycosylation, a combination of proteases may be necessary.

-

Glycopeptide Enrichment: Enrich for glycopeptides using techniques like hydrophilic interaction liquid chromatography (HILIC).

-

LC-MS/MS Analysis: Analyze the enriched glycopeptides using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). Employ fragmentation techniques such as collision-induced dissociation (CID) and electron-transfer dissociation (ETD) to determine both the peptide sequence and the glycan structure.

-

Data Analysis: Use specialized software to analyze the MS/MS data to identify the specific sites of glycosylation (e.g., Thr-13) and the composition of the attached glycans.

Edman Degradation for Glycosylation Site Identification

Edman degradation provides a chemical method to sequentially remove amino acids from the N-terminus of a peptide, allowing for the identification of glycosylated residues.

Workflow Diagram:

Caption: Workflow for identifying glycosylation sites using Edman degradation.

Detailed Protocol:

-

Glycopeptide Isolation: Isolate the MUC5AC glycopeptide of interest containing Threonine-13.

-

Edman Degradation: Subject the purified glycopeptide to automated Edman degradation. In each cycle, the N-terminal amino acid is cleaved and converted to a phenylthiohydantoin (PTH)-amino acid derivative.

-

HPLC Analysis: The released PTH-amino acid is identified by RP-HPLC.

-

Identification of Glycosylated Residue: When the sequencer reaches a glycosylated threonine, the bulky glycan will block the Edman reaction, resulting in a "blank" cycle where no PTH-amino acid is detected. This gap in the sequence indicates the position of the glycosylated residue. Alternatively, a modified PTH-amino acid derivative may be detected.

Conclusion and Future Directions

The glycosylation of MUC5AC at Threonine-13, orchestrated in part by ppGalNAc-T2, represents a specific and potentially crucial post-translational modification. While direct evidence of its functional role is still emerging, the principles of mucin biology suggest that this site-specific glycosylation could have significant implications for the pathophysiology of various diseases, including cancer and chronic inflammatory conditions. The experimental workflows detailed in this guide provide a robust framework for researchers to further investigate the precise impact of Thr-13 glycosylation. Future research should focus on quantifying the occupancy of this site in different disease states, elucidating the full range of glycan structures present at this position, and definitively linking Thr-13 glycosylation to specific cellular signaling events. A deeper understanding of this specific modification holds the promise of identifying novel biomarkers and therapeutic targets for a range of MUC5AC-associated diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Mucin-Type O-Glycans: Structure, Function, and Role in Pathogenesis - Creative Proteomics [creative-proteomics.com]

- 3. mdpi.com [mdpi.com]

- 4. Functional Consequences of Differential O-glycosylation of MUC1, MUC4, and MUC16 (Downstream Effects on Signaling) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of substituted sites on MUC5AC mucin motif peptides after enzymatic O-glycosylation combining beta-elimination and fixed-charge derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Label-Free Analysis of O-Glycosylation Site-Occupancy Based on the Signal Intensity of Glycopeptide/Peptide Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. NMR-based Structural Studies of the Glycosylated MUC1 Tandem Repeat Peptide [mdpi.com]

- 9. Exploring the glycosylation of mucins by use of O-glycodomain reporters recombinantly expressed in glycoengineered HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. academic.oup.com [academic.oup.com]

The Discovery and Synthesis of Muc5AC-13 Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological relevance of the Muc5AC-13 glycopeptide. Mucin 5AC (MUC5AC) is a critical gel-forming mucin protein that plays a vital role in the protective mucus layers of the respiratory and gastrointestinal tracts. Its function is intricately linked to its extensive O-glycosylation, a process that is often altered in disease states such as asthma, chronic obstructive pulmonary disease (COPD), and various cancers. The this compound peptide, a synthetic fragment of the MUC5AC protein featuring a specific N-acetylgalactosamine (GalNAc) modification at the 13th threonine residue, serves as an invaluable tool for researchers to investigate the precise roles of glycosylation in mucin biology and pathology.

Discovery and Rationale for Synthesis

The "discovery" of the this compound peptide is not a singular event but rather the result of extensive research into the structure and function of the MUC5AC protein. MUC5AC is characterized by tandem repeat domains rich in proline, threonine, and serine (PTS regions), which are heavily O-glycosylated.[1] The specific patterns of glycosylation are crucial for the physicochemical properties of mucus, including its viscoelasticity, as well as for its interactions with pathogens and the immune system.

In various diseases, the expression and glycosylation of MUC5AC are significantly altered. For instance, pro-inflammatory cytokines like Interleukin-13 (IL-13) are known to upregulate MUC5AC expression in airway epithelial cells.[2] Furthermore, changes in MUC5AC glycosylation have been associated with pancreatic and gastric cancers.[3][4]

The rationale for synthesizing specific MUC5AC glycopeptides, such as this compound, is to provide researchers with well-defined, homogenous molecules to:

-

Study the impact of specific glycosylation sites on the conformation and stability of the mucin polypeptide backbone.

-

Investigate the recognition of mucin glycoforms by lectins, antibodies, and pathogens.

-

Develop diagnostic tools that can detect disease-specific glycan epitopes on MUC5AC.[4]

-

Serve as standards for mass spectrometry and other analytical techniques aimed at characterizing mucin glycosylation.[5]

-

Explore the potential of MUC5AC glycopeptides as vaccine candidates in cancer immunotherapy.

The commercially available this compound peptide is a glycopeptide with a GalNAc-modified threonine at position 13 (H-Gly-Thr-Thr-Pro-Ser-Pro-Val-Pro-Thr-Thr-Ser-Thr-Thr(GalNAc) -Ser-Ala-Pro-OH).[6][7] A similar peptide, MUC5AC-3/13, features GalNAc modifications at both threonine 3 and 13.[7][8]

Quantitative Data

The following tables summarize quantitative data related to the synthesis of MUC5AC glycopeptides and the induction of MUC5AC expression.

Table 1: Yields of Synthetic MUC5AC Glycopeptides

| Peptide Sequence/Description | Synthesis Scale | Isolated Yield | Purity | Reference |

| MUC5AC 40-mer with 20 GalNAc residues | Not specified | Not specified | >95% | [9] |

| MUC5AC Tandem Repeat (8-mer) with 2 GalNAc | 40 µmol | 11.4 mg | Not specified | [10] |

| MUC5AC Tandem Repeat (16-mer) with 4 GalNAc | 40 µmol | 9.1 mg | Not specified | [10] |

| MUC5AC Tandem Repeat (24-mer) with 6 GalNAc | 40 µmol | 6.2 mg | Not specified | [10] |

Table 2: IL-13 Induced MUC5AC mRNA Expression in Human Bronchial Epithelial Cells

| Treatment | Duration | Fold Change in MUC5AC mRNA (relative to control) | Cell Type | Reference |

| IL-13 (10 ng/mL) | 10 days | Significantly increased (P < 0.01) | Primary Human Bronchial Epithelial Cells | [2] |

| IL-13 | 7 days | Increased | Human Tracheal/Bronchial Epithelial Cells | [11] |

| IL-13 | 21 days | Further Increased | Human Tracheal/Bronchial Epithelial Cells | [11] |

Experimental Protocols

Solid-Phase Synthesis of a MUC5AC Glycopeptide (Representative Protocol)

This protocol is a generalized representation based on established methods for the solid-phase peptide synthesis (SPPS) of MUC5AC glycopeptides.[10][12]

Materials:

-

Fmoc-protected amino acids

-

Fmoc-Thr(Ac3GalNAc)-OH (glycosylated threonine building block)

-

Rink Amide resin

-

Coupling reagents: HATU, Oxyma, DIPEA

-

Fmoc deprotection solution: 20% piperidine in DMF

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), water

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Capping solution: Acetic anhydride, DIPEA in DMF

-

High-Performance Liquid Chromatography (HPLC) for purification

-

Mass spectrometer for characterization

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF.

-

First Amino Acid Coupling:

-

Deprotect the resin using 20% piperidine in DMF.

-

Couple the first C-terminal Fmoc-protected amino acid using HATU/Oxyma/DIPEA in DMF.

-

-

Chain Elongation (Iterative Cycles):

-

Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.

-

Amino Acid Coupling: Couple the next Fmoc-protected amino acid (or the glycosylated Fmoc-Thr(Ac3GalNAc)-OH building block at the desired position) using the same coupling reagents.

-

Capping (Optional): After each coupling step, cap any unreacted amino groups using the capping solution to prevent the formation of deletion sequences.

-

-

Final Deprotection: Remove the N-terminal Fmoc group.

-

Cleavage and Global Deprotection:

-

Wash the resin thoroughly with DCM and dry.

-

Treat the resin with the cleavage cocktail (e.g., TFA/TIS/H2O) to cleave the peptide from the resin and remove side-chain protecting groups.

-

-

Precipitation and Lyophilization:

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to collect the peptide pellet, wash with cold ether, and dry.

-

Lyophilize the crude peptide to obtain a powder.

-

-

Purification and Characterization:

-

Purify the glycopeptide using reverse-phase HPLC.

-

Characterize the purified glycopeptide by mass spectrometry to confirm its identity and purity.

-

IL-13 Stimulation of MUC5AC Expression in Airway Epithelial Cells

This protocol is based on methods described for inducing MUC5AC expression in primary human bronchial epithelial cells.[2][13][14]

Materials:

-

Primary human bronchial epithelial cells

-

Air-Liquid Interface (ALI) cell culture system

-

Appropriate cell culture medium and supplements

-

Recombinant human Interleukin-13 (IL-13)

-

Phosphate-buffered saline (PBS)

-

RNA extraction kit

-

qRT-PCR reagents and instrument

-

ELISA kit for MUC5AC protein quantification

Procedure:

-

Cell Culture: Culture primary human bronchial epithelial cells in an ALI system according to established protocols to allow for differentiation into a mucociliary epithelium.

-

IL-13 Stimulation:

-

Once the cells are differentiated, add IL-13 to the basolateral medium at a final concentration of 10 ng/mL.

-

Culture the cells in the presence of IL-13 for the desired duration (e.g., 7-21 days). A control group without IL-13 should be maintained in parallel.

-

-

Sample Collection:

-

For RNA analysis: Lyse the cells at the end of the stimulation period and extract total RNA.

-

For protein analysis (secreted MUC5AC): Collect the apical secretions by washing the apical surface with PBS.

-

-

Quantitative Analysis:

-

qRT-PCR: Synthesize cDNA from the extracted RNA and perform quantitative real-time PCR using primers specific for MUC5AC and a housekeeping gene to determine the relative mRNA expression levels.

-

ELISA: Quantify the concentration of MUC5AC protein in the apical washes using a MUC5AC-specific ELISA kit.

-

Visualizations

The following diagrams illustrate key pathways and workflows related to the this compound peptide.

Caption: IL-13 signaling pathway leading to MUC5AC expression.

Caption: Workflow for solid-phase synthesis of this compound.

References

- 1. Rapid building block-economic synthesis of long, multi- O -GalNAcylated MUC5AC tandem repeat peptides - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05006H [pubs.rsc.org]

- 2. Interleukin-13–induced MUC5AC Is Regulated by 15-Lipoxygenase 1 Pathway in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Potential application of alternatively glycosylated serum MUC1 and MUC5AC in gastric cancer diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Generation of 13C-labeled MUC5AC mucin oligosaccharides for stable isotope probing of host-associated microbial communities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - 1 mg, 1704.9, 1 mg | Labscoop [labscoop.com]

- 7. MUC5AC-3/13 - 1 mg [anaspec.com]

- 8. MUC5AC-3/13 - 1 mg, 1908, 1 mg | Labscoop [labscoop.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Rapid building block-economic synthesis of long, multi-O-GalNAcylated MUC5AC tandem repeat peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. atsjournals.org [atsjournals.org]

- 14. Interleukin-13 Stimulation Reveals the Cellular and Functional Plasticity of the Airway Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

MUC5AC as a Substrate for Glycosyltransferases: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: MUC5AC is a large, gel-forming mucin that constitutes the primary structural component of the mucus layer in the respiratory and gastrointestinal tracts.[1][2] Its function is critically dependent on its extensive O-linked glycosylation, a process orchestrated by a series of glycosyltransferases.[3][4] These enzymes sequentially add monosaccharides to the MUC5AC polypeptide backbone, creating complex glycan structures that mediate everything from viscoelastic properties to host-pathogen interactions.[1][5] Alterations in MUC5AC glycosylation are associated with numerous diseases, including chronic obstructive pulmonary disease (COPD), asthma, and various cancers, making the glycosyltransferases involved prime targets for research and therapeutic development.[6][7][8] This technical guide provides an in-depth overview of MUC5AC as a substrate for these key enzymes, detailing the enzymatic processes, regulatory pathways, and methodologies for study.

The Enzymatic Cascade of MUC5AC O-Glycosylation

The synthesis of MUC5AC O-glycans is a sequential process occurring in the Golgi apparatus, initiated and elongated by specific families of glycosyltransferases.[2]

1.1. Initiation: Polypeptide N-Acetylgalactosaminyltransferases (GalNAc-Ts)

The process begins with the transfer of N-acetylgalactosamine (GalNAc) from a UDP-GalNAc donor to the hydroxyl group of serine or threonine residues on the MUC5AC polypeptide. This initial step is catalyzed by a family of up to 20 polypeptide GalNAc-transferases (GALNTs).[9] The action of these enzymes is not random; their specificity can be influenced by the local peptide sequence and the presence of previously attached GalNAc residues, allowing for the creation of dense O-glycan clusters.[10][11] Studies using MUC5AC-derived peptides have shown that different GalNAc-T isoforms exhibit distinct activities and site preferences.[12]

1.2. Core Structure Formation and Elongation

Following the initial GalNAc attachment (forming the Tn antigen), a variety of core structures can be synthesized by other glycosyltransferases. For gastric mucins like MUC5AC, Core 2-based structures, formed by the action of Core 2 β1,6-N-acetylglucosaminyltransferase (C2GnT), are predominant.[1] From these core structures, glycan chains are further elongated by the addition of galactose, GlcNAc, and other sugars.

1.3. Terminal Glycosylation: Fucosylation and Sialylation

The terminal positions of the glycan chains are often capped with fucose or sialic acid, modifications that have profound functional consequences.

-

Fucosylation: Fucosyltransferases (FUTs) add fucose residues. For instance, α1,2-fucosyltransferase (FUT2) is critical for creating the H antigen, which can be further modified to form Lewis b (Leᵇ) antigens.[1] The presence or absence of FUT2-mediated fucosylation on MUC5AC dramatically alters its glycosylation pattern and can impact bacterial adhesion, such as that of Helicobacter pylori.[1][13]

-

Sialylation: Sialyltransferases add sialic acid residues, which confer a negative charge to the mucin.[5] This modification can create epitopes like Sialyl-Lewis x, which are often upregulated during inflammation and in cancer, influencing cell adhesion and signaling.[1]

Logical Flow of MUC5AC O-Glycosylation

Caption: Generalized workflow of MUC5AC O-glycosylation in the Golgi apparatus.

Quantitative Data on Glycosyltransferase Activity

Obtaining precise kinetic parameters for glycosyltransferases using a complex glycoprotein like MUC5AC as a substrate is challenging. Studies often utilize shorter, synthetic MUC5AC-derived peptides. The available data is limited, but provides valuable insights into enzyme behavior.

| Enzyme | Substrate (MUC5AC Peptide) | Km (µM) | kcat (s⁻¹) | Notes | Reference |

| Human GalNAc-T2 (hT2) | MUC5AC-3 (GTTPSPVPTTS TTSAP) | 130 ± 20 | 0.40 ± 0.02 | The lectin domain of hT2 influences site selection and turnover. | [14] |

| Human GalNAc-T2 (hT2) | MUC5AC-13 (GTTPSPVPTTSTTSAP ) | 150 ± 20 | 0.11 ± 0.01 | Glycosylation at Thr-13 shows a lower turnover rate compared to Thr-9. | [14] |

| Human GalNAc-T2 (hT2CD) | MUC5AC-3 (GTTPSPVPTTS TTSAP) | 130 ± 10 | 0.49 ± 0.02 | Catalytic domain only; Km is not altered by lectin domain deletion. | [14] |

Table represents a summary of available kinetic data. Comprehensive kinetic analysis for the full range of glycosyltransferases on MUC5AC is an area requiring further research.

Regulation of MUC5AC Glycosylation

The expression of MUC5AC and the glycosyltransferases that modify it are tightly regulated by complex signaling networks. Pro-inflammatory stimuli and growth factors are key initiators of these pathways.[7][15]

The Epidermal Growth Factor Receptor (EGFR) pathway is a major regulator of MUC5AC production.[16] Activation of EGFR can trigger downstream cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which in turn activates transcription factors like Specificity protein-1 (Sp1) to drive MUC5AC gene expression.[16] Simultaneously, these pathways can also modulate the expression of key glycosyltransferases, thereby coupling mucin production with its subsequent modification.

Signaling Pathway Regulating MUC5AC Expression

Caption: EGFR signaling cascade leading to MUC5AC and glycosyltransferase expression.

Experimental Protocols

Studying the glycosylation of MUC5AC requires a multi-step approach, from isolating the mucin to analyzing its complex glycan structures.

4.1. Protocol: In Vitro Glycosylation of a MUC5AC Peptide

This protocol describes a typical experiment to determine the activity of a glycosyltransferase on a synthetic MUC5AC peptide substrate.

Materials:

-

Recombinant glycosyltransferase (e.g., GalNAc-T2)

-

Synthetic MUC5AC peptide (e.g., GTTPSPVPTTSTTSAP)

-

UDP-sugar donor (e.g., UDP-GalNAc)

-

Reaction Buffer (e.g., 25 mM Cacodylate, pH 7.4, 10 mM MnCl₂, 0.1% Triton X-100)

-

HPLC system for product analysis

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the MUC5AC peptide (e.g., 100-200 µM), UDP-GalNAc (e.g., 500 µM), and reaction buffer.

-

Initiation: Add the glycosyltransferase (e.g., 20-50 nM final concentration) to the reaction mixture to start the reaction.

-

Incubation: Incubate at 37°C. For kinetic analysis, take aliquots at multiple time points (e.g., 5, 10, 20, 30 minutes).

-

Quenching: Stop the reaction in each aliquot by adding an equal volume of 0.1% Trifluoroacetic Acid (TFA).

-

Analysis: Analyze the quenched samples by Reverse-Phase HPLC. The unglycosylated peptide substrate and the glycosylated product will have different retention times, allowing for quantification.

-

Data Interpretation: Calculate the initial reaction velocity from the rate of product formation. For Km and kcat determination, repeat the assay with varying substrate concentrations.[12][14]

4.2. Protocol: O-Glycan Release and Analysis by Mass Spectrometry

This protocol outlines the chemical release of O-glycans from purified MUC5AC for subsequent analysis.

Materials:

-

Purified MUC5AC protein

-

Sodium borohydride (NaBH₄)

-

Sodium hydroxide (NaOH)

-

Dowex H+ resin

-

Reagents for permethylation (DMSO, methyl iodide)

-

MALDI-TOF Mass Spectrometer

Procedure:

-

Denaturation: Denature the purified MUC5AC sample (e.g., 500 µg) by heating at 100°C for 5 minutes.

-

Reductive β-Elimination: Add a solution of 1.0 M NaBH₄ in 50 mM NaOH. Incubate at 45-50°C for 16-18 hours. This cleaves the glycan from the serine/threonine residue and reduces the terminal sugar to an alditol.[17][18]

-

Neutralization & Desalting: Cool the sample on ice and neutralize by adding acetic acid dropwise. Pass the sample through a Dowex H+ resin column to remove salts. Lyophilize the eluate.[17]

-

Permethylation: Methylate the hydroxyl groups of the released glycans using methyl iodide in a DMSO slurry. This step improves ionization efficiency for mass spectrometry.[17][19]

-

Extraction: Quench the reaction with water and extract the permethylated glycans with a solvent like dichloromethane.

-

Mass Spectrometry Analysis: Dry the extracted glycans and dissolve them in methanol. Co-crystallize the sample with a suitable matrix (e.g., DHB) on a MALDI target plate. Analyze using a MALDI-TOF mass spectrometer in positive ion mode to obtain a profile of the glycan masses.[17][19][20]

Workflow for MUC5AC Glycan Analysis

Caption: Experimental workflow for profiling O-glycans from purified MUC5AC.

Conclusion

MUC5AC serves as a complex and crucial substrate for a wide array of glycosyltransferases. The concerted action of these enzymes generates a diverse repertoire of glycan structures that are fundamental to the protective function of mucus and are dynamically altered in disease. Understanding the specificities of these glycosyltransferases, the kinetic parameters of their reactions, and the signaling pathways that regulate their expression is essential for developing novel diagnostics and therapeutics targeting mucin-related pathologies. The methodologies outlined here provide a foundation for researchers to investigate this intricate and functionally significant aspect of glycobiology.

References

- 1. Muc5ac gastric mucin glycosylation is shaped by FUT2 activity and functionally impacts Helicobacter pylori binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mucin 5AC - Wikipedia [en.wikipedia.org]

- 3. Post-Translational Regulation of Signaling Mucins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Structural and Quantitative Characterization of Mucin-Type O-Glycans and the Identification of O-Glycosylation Sites in Bovine Submaxillary Mucin [mdpi.com]

- 6. MUC5AC and a Glycosylated Variant of MUC5B Alter Mucin Composition in Children With Acute Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Potential application of alternatively glycosylated serum MUC1 and MUC5AC in gastric cancer diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploring the glycosylation of mucins by use of O-glycodomain reporters recombinantly expressed in glycoengineered HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glycopeptide N-acetylgalactosaminyltransferase specificities for O-glycosylated sites on MUC5AC mucin motif peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Kaempferol Regulates the Expression of Airway MUC5AC Mucin Gene via IκBα-NF-κB p65 and p38-p44/42-Sp1 Signaling Pathways [biomolther.org]

- 17. O-Glycan Profiling of Secreted Mucin Protein. [bio-protocol.org]

- 18. Ion mobility-tandem mass spectrometry of mucin-type O-glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jove.com [jove.com]

- 20. Mass Spectrometry Strategies for O-Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

The Functional Significance of O-Glycosylation on MUC5AC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Mucin 5AC (MUC5AC) is a critical gel-forming mucin that plays a central role in the protective barrier of mucosal surfaces, particularly in the respiratory and gastrointestinal tracts. Its function, however, is intricately dictated by a dense array of O-linked glycans, complex carbohydrate structures that adorn the protein backbone. This technical guide provides an in-depth exploration of the function of O-glycosylation on MUC5AC, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the complex signaling pathways involved.

The Core Function of MUC5AC O-Glycosylation: Structure, Protection, and Interaction

The tandem repeat domains of MUC5AC are rich in serine and threonine residues, providing a scaffold for extensive O-glycosylation. This dense "sugar coating" is not merely decorative; it is fundamental to the physicochemical properties and biological functions of MUC5AC.

Structural and Rheological Properties: O-glycans are hydrophilic, attracting and retaining water to form the hydrated, gel-like structure of mucus.[1] The extensive glycosylation extends the MUC5AC polypeptide into a linear, semi-flexible rod, contributing to the viscoelastic properties of the mucus layer.[1] Variations in O-glycan composition, such as sialylation and fucosylation, can significantly alter these properties. For instance, increased fucosylation of MUC5AC is associated with increased mucus viscoelasticity in asthma.[2]

Protective Barrier: The glycan shield protects the underlying epithelium from a variety of insults, including pathogens, toxins, and physical damage. The sheer bulk of the glycosylated MUC5AC creates a physical barrier, while the terminal glycan structures can act as decoys, preventing pathogen adhesion to epithelial cells.

Pathogen Interaction: The terminal sugars of MUC5AC O-glycans serve as binding sites for a variety of pathogens. A well-studied example is the interaction with Helicobacter pylori in the stomach. The bacterium's BabA adhesin specifically binds to fucosylated Lewis b antigens on MUC5AC, facilitating colonization of the gastric mucosa.[3][4] Conversely, the loss of FUT2-mediated fucosylation on MUC5AC impairs this binding, potentially reducing the risk of disease.[3][5]

Quantitative Insights into MUC5AC O-Glycosylation

The glycosylation profile of MUC5AC is not static and can be significantly altered in various physiological and pathological states. Quantitative analysis of these changes provides crucial insights into disease mechanisms and potential biomarkers.

| Condition | Change in MUC5AC O-Glycosylation | Quantitative Data | Reference(s) |

| Smoking | Increased MUC5AC expression | 18-fold higher levels of MUC5AC in submucosal glands of smokers compared to non-smokers. | [5] |

| Acute Asthma (Children) | Increased MUC5AC concentration | MUC5AC concentration of 44.7 µg/mL in acute asthma vs. 7.6 µg/mL in healthy controls. | [6] |

| Altered MUC5B:MUC5AC ratio | Geometric mean ratio of 3.71 in acute asthma vs. 31.6 in healthy controls. | [6] | |

| Cystic Fibrosis | Increased sialylation and sulfation | Airway mucins from CF patients are more highly O-glycosylated with a higher density of O-glycans. | [7] |

| Increased levels of sulfate and sialic acid in high molecular weight airway mucins from CF patients. | [7] | ||

| Pancreatic Cancer | Altered glycosylation | Pro-inflammatory stimuli alter the expression and glycosylation of MUC5AC in a cell-line-dependent manner. | [8] |

Experimental Protocols for Studying MUC5AC O-Glycosylation

A variety of experimental techniques are employed to investigate the structure and function of MUC5AC O-glycans. Below are detailed methodologies for key experiments.

Analysis of MUC5AC O-Glycans by Mass Spectrometry

Objective: To release, purify, and characterize the O-glycan structures from MUC5AC.

Methodology: Reductive β-Elimination and LC-MS/MS

-

O-Glycan Release (Reductive β-Elimination):

-

Dissolve purified MUC5AC (from cell culture supernatant, patient samples, or commercial sources) in a solution of 1M potassium borohydride (KBH₄) in 0.1M potassium hydroxide (KOH).

-

Incubate the mixture in an ultrasonic bath at 60°C for 2 hours. This cleaves the O-glycans from the serine/threonine residues and reduces the newly formed reducing end to an alditol.

-

-

Sample Cleanup:

-

Neutralize the reaction with acid (e.g., acetic acid).

-

Remove salts and peptides using a cation exchange resin.

-

Further purify the released O-glycans using a graphitized carbon cartridge. Elute the glycans with a solution of 25% acetonitrile containing 0.05% trifluoroacetic acid.[9]

-

-

Derivatization (Optional but Recommended for Quantification):

-

LC-MS/MS Analysis:

-

Separate the O-glycans using liquid chromatography (LC) with a porous graphitized carbon (PGC) or hydrophilic interaction liquid chromatography (HILIC) column.[11][12]

-

Analyze the eluted glycans using tandem mass spectrometry (MS/MS) to determine their mass and fragmentation patterns, allowing for structural elucidation.[9][12]

-

Immunohistochemical Analysis of MUC5AC Expression

Objective: To visualize the expression and localization of MUC5AC in tissue samples.

Methodology:

-

Tissue Preparation:

-

Immunostaining:

-

Block non-specific antibody binding using a protein block solution.[5]

-

Incubate the sections with a primary antibody specific for MUC5AC (e.g., mouse monoclonal antibody [45M1] or [IHC625]) for 30-60 minutes at room temperature.[5][13]

-

Wash the sections with a suitable buffer (e.g., TBS).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP-polymer).[5]

-

Develop the signal using a chromogen such as DAB, which produces a brown precipitate at the site of antigen localization.[5]

-

-

Counterstaining and Mounting:

-

Counterstain the sections with hematoxylin to visualize cell nuclei.[5]

-

Dehydrate the sections and mount with a permanent mounting medium.

-

Visualize and analyze the staining using a light microscope.

-

Cell Culture Model for MUC5AC Production and Glycosylation Studies

Objective: To culture a human cell line that produces MUC5AC for in vitro studies of glycosylation.

Methodology: HT-29 Cell Culture

-

Cell Maintenance:

-

Inducing MUC5AC Production:

-

Sample Collection:

-

Collect the cell culture supernatant to isolate secreted MUC5AC for glycan analysis.

-

Lyse the cells to analyze intracellular MUC5AC or associated signaling proteins.

-

Signaling Pathways Influenced by MUC5AC O-Glycosylation

The glycosylation state of MUC5AC can influence intracellular signaling pathways, impacting cellular processes such as proliferation, inflammation, and survival.

Epidermal Growth Factor Receptor (EGFR) Signaling

Aberrant MUC5AC expression and glycosylation are often linked to the activation of the EGFR signaling pathway. This pathway is a key regulator of MUC5AC gene expression.

Caption: EGFR signaling cascade leading to MUC5AC expression.

Nuclear Factor-kappa B (NF-κB) Signaling

Inflammatory stimuli can induce MUC5AC expression through the activation of the NF-κB signaling pathway. Aberrant glycosylation of MUC5AC may also contribute to a pro-inflammatory feedback loop.

Caption: NF-κB signaling pathway for MUC5AC induction.

Logical Workflow for MUC5AC O-Glycosylation Research

The investigation of MUC5AC O-glycosylation typically follows a structured workflow, from sample acquisition to functional analysis.

Caption: A typical research workflow for MUC5AC O-glycosylation studies.

Conclusion

The O-glycosylation of MUC5AC is a dynamic and functionally critical post-translational modification. Its role extends from defining the structural properties of mucus to mediating intricate interactions with the host's microenvironment and invading pathogens. Alterations in MUC5AC glycosylation are increasingly recognized as a hallmark of various diseases, offering potential avenues for novel diagnostic and therapeutic strategies. The methodologies and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to further unravel the complexities of MUC5AC O-glycosylation and harness this knowledge for clinical benefit.

References

- 1. Airway Mucus and Asthma: The Role of MUC5AC and MUC5B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. HT29 Cell Line - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Enhancement of Mucus Production in Eukaryotic Cells and Quantification of Adherent Mucus by ELISA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biocare.net [biocare.net]

- 6. MUC5AC and a Glycosylated Variant of MUC5B Alter Mucin Composition in Children With Acute Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medicopublication.com [medicopublication.com]

- 8. Improved In-gel Reductive β-Elimination for Comprehensive O-linked and Sulfo-glycomics by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. MUC5AC Expression in Various Tumor Types and Nonneoplastic Tissue: A Tissue Microarray Study on 10 399 Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Characterization of increased mucus production of HT29-MTX-E12 cells grown under Semi-Wet interface with Mechanical Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. genomeme.ca [genomeme.ca]

- 14. encodeproject.org [encodeproject.org]

An In-depth Technical Guide on MUC5AC and its Involvement in Cell Signaling Pathways

Authored for: Researchers, Scientists, and Drug Development Professionals

October 26, 2025

Abstract

Mucin 5AC (MUC5AC) is a major gel-forming mucin crucial for the protection of epithelial surfaces in the respiratory and gastrointestinal tracts. Its expression is tightly regulated, and its overproduction is a hallmark of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and certain cancers. The synthesis and secretion of MUC5AC are controlled by a complex network of intracellular signaling pathways initiated by a wide array of extracellular stimuli. Understanding these pathways is critical for the development of targeted therapeutics aimed at modulating mucin hypersecretion. This guide provides a detailed overview of the core signaling cascades that govern MUC5AC expression, presents quantitative data from key studies, outlines relevant experimental methodologies, and visualizes the molecular interactions involved.

A note on terminology: The term "Muc5AC-13" can refer to a specific synthetic glycopeptide used in research, which is a fragment of the MUC5AC protein with a post-translational modification at the 13th threonine residue[1][2]. It can also refer to monoclonal antibody clones, such as 1-13M1, used to detect the MUC5AC protein[3][4]. This document focuses on the full-length MUC5AC protein and its role in cellular signaling.

Core Signaling Pathways Regulating MUC5AC Expression

The expression of the MUC5AC gene is predominantly regulated at the transcriptional level. Several key signaling pathways have been identified as major regulators, often exhibiting significant crosstalk. These include the Epidermal Growth Factor Receptor (EGFR) pathway, the NF-κB pathway, and the Notch signaling pathway, among others.

Epidermal Growth Factor Receptor (EGFR) - MAPK/ERK Signaling Axis

The EGFR signaling cascade is one of the most well-documented pathways leading to MUC5AC production[5][6]. Activation of EGFR by its ligands, such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-alpha (TGF-α), triggers a phosphorylation cascade that results in increased MUC5AC gene transcription.

Mechanism of Action:

-

Ligand Binding and Receptor Dimerization: An extracellular stimulus (e.g., EGF) binds to EGFR, causing the receptor to dimerize and autophosphorylate its tyrosine kinase domains.

-

Recruitment of Adaptor Proteins: The phosphorylated receptor recruits adaptor proteins like Grb2, which in turn binds the Guanine nucleotide exchange factor SOS.

-

Ras Activation: SOS activates the small GTPase Ras by promoting the exchange of GDP for GTP.

-

MAPK Cascade Activation: Activated Ras initiates a three-tiered kinase cascade, sequentially activating RAF (a MAP3K), then MEK1/2 (a MAP2K), and finally ERK1/2 (a MAPK)[7][8].

-

Transcription Factor Activation: Phosphorylated ERK1/2 translocates to the nucleus, where it activates transcription factors, most notably Specificity Protein 1 (Sp1).

-

Gene Transcription: Activated Sp1 binds to the promoter region of the MUC5AC gene, driving its transcription[6][9].

Various stimuli, including pollutants, allergens, and bacterial products, can induce MUC5AC through this pathway[5]. For instance, acrolein, a component of cigarette smoke, increases MUC5AC expression by inducing EGFR phosphorylation[10].

Caption: The EGFR-MAPK signaling cascade leading to MUC5AC gene expression.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response and plays a significant role in MUC5AC induction, particularly in response to pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α)[11].

Mechanism of Action:

-

Receptor Binding: TNF-α binds to its cell surface receptor (TNFR).

-

IKK Complex Activation: This binding leads to the recruitment of adaptor proteins that activate the IκB kinase (IKK) complex.

-

IκBα Phosphorylation and Degradation: The IKK complex phosphorylates the inhibitory protein IκBα, which is bound to the NF-κB dimer (typically p65/p50) in the cytoplasm. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation[11].

-

NF-κB Translocation: The degradation of IκBα unmasks a nuclear localization signal on the NF-κB dimer, allowing it to translocate into the nucleus.

-

Gene Transcription: In the nucleus, NF-κB binds to specific κB sites in the MUC5AC promoter, initiating transcription[6].

Caption: The NF-κB signaling pathway for MUC5AC induction.

Bidirectional Notch and EGFR Signaling

Recent evidence points to a bidirectional crosstalk between the Notch and EGFR signaling pathways in regulating MUC5AC expression[12]. This interaction creates a positive feedback loop that can amplify mucin production.

Mechanism of Action:

-

EGF-to-Notch: EGF stimulation of EGFR can lead to the generation of the Notch Intracellular Domain (NICD). This process is dependent on γ-secretase activity. NICD then translocates to the nucleus to influence gene expression[12].

-

Notch-to-EGF: Conversely, forced expression of NICD can induce the phosphorylation of both EGFR and its downstream target ERK, leading to MUC5AC expression even without EGF. This suggests that Notch activation can trigger the EGFR pathway, amplifying the signal[12].

This bidirectional circuit highlights a complex regulatory network where one pathway can potentiate the other, leading to sustained MUC5AC production in chronic inflammatory states.

Quantitative Data on MUC5AC Regulation

The following tables summarize quantitative findings from studies investigating the regulation of MUC5AC expression in response to various stimuli and inhibitors.

Table 1: Effect of LPS and EGFR Inhibition on MUC5AC Protein Secretion Cell Line: 16HBE (Human Bronchial Epithelial Cells)

| Group | Treatment | MUC5AC Concentration (ng/mL) at 48h | Fold Change vs. Control |

|---|---|---|---|

| A (Control) | Vehicle | 18.41 ± 0.69 | 1.0 |

| B (Stimulated) | LPS (10 mg/L) | 66.78 ± 2.47 | ~3.6 |

| C (Inhibitor only) | AG1478 (10 μmol/L) | 18.04 ± 0.61 | ~0.98 |

| D (Inhibited) | LPS + AG1478 | 56.30 ± 1.17 | ~3.1 |

Data adapted from a study on the role of EGFR in LPS-induced MUC5AC hypersecretion. AG1478 is an EGFR kinase inhibitor. Results show LPS significantly increases MUC5AC secretion, and this effect is partially attenuated by EGFR inhibition[13].

Table 2: Effect of IL-13 on MUC5AC mRNA Expression Cell Type: Primary Human Bronchial Epithelial Cells

| Condition | Treatment | Relative MUC5AC mRNA Expression |

|---|---|---|

| Control | Vehicle | Baseline |

| Stimulated | IL-13 (10 ng/mL) for 10 days | Significantly Increased (P < 0.01) |

Data adapted from a study showing that IL-13 strongly induces MUC5AC mRNA expression in vitro[14]. Note: Other studies have reported that IL-13 can suppress MUC5AC expression under different experimental conditions, suggesting its role is context-dependent[15][16].

Key Experimental Protocols

Reproducible research in MUC5AC signaling relies on standardized methodologies. Below are outlines for common experimental procedures used to quantify MUC5AC expression and pathway activation.

Quantification of MUC5AC Protein by ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying MUC5AC protein in cell culture supernatants or biological fluids[13].

Methodology Outline:

-

Coating: A 96-well microtiter plate is pre-coated with a capture antibody specific to human MUC5AC.

-

Sample Addition: Standards and samples (e.g., cell culture supernatants) are added to the wells and incubated. MUC5AC protein present in the samples binds to the capture antibody.

-

Detection Antibody: A biotin-conjugated detection antibody specific to MUC5AC is added, which binds to a different epitope on the captured MUC5AC.

-

Enzyme Conjugate: Avidin conjugated to Horseradish Peroxidase (HRP) is added, which binds to the biotin on the detection antibody.

-

Substrate Addition: A TMB substrate solution is added. The HRP enzyme catalyzes a color change.

-

Stopping Reaction: The reaction is stopped by adding a sulfuric acid solution.

-

Measurement: The optical density (OD) is measured spectrophotometrically at 450 nm. The concentration of MUC5AC is determined by comparing the sample OD to a standard curve[17].

Caption: Standard workflow for a MUC5AC Sandwich ELISA protocol.

Analysis of Signaling Protein Phosphorylation by Western Blot

Western blotting is used to detect the activation of kinases in a signaling pathway, such as the phosphorylation of EGFR or ERK.

Methodology Outline:

-

Cell Lysis: Cells are treated with stimuli/inhibitors, then lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: The total protein concentration of each lysate is determined using a method like the BCA assay to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-ERK).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody that binds to the primary antibody.

-

Detection: The membrane is incubated with a chemiluminescent substrate, and the signal is detected using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody for the total (phosphorylated and unphosphorylated) form of the protein and a loading control (e.g., β-actin) to normalize the data.

Conclusion and Future Directions

The regulation of MUC5AC is a highly complex process involving the integration of multiple signaling pathways, including the EGFR-MAPK, NF-κB, and Notch cascades. These pathways respond to a host of external factors, from growth factors to inflammatory cytokines and environmental irritants, making MUC5AC a critical node in the pathophysiology of muco-obstructive diseases. The intricate crosstalk between these pathways, such as the bidirectional amplification loop between EGFR and Notch, offers new insights into the chronicity of these conditions.

For drug development professionals, targeting a single point in these cascades may be insufficient due to pathway redundancy and feedback mechanisms. Future therapeutic strategies may require a multi-targeted approach, such as dual inhibition of EGFR and NF-κB, or the development of agents that disrupt the protein-protein interactions central to these signaling networks. Further research into the specific molecular switches that determine the dominance of one pathway over another in different disease states will be essential for designing more effective and personalized therapies.

References

- 1. This compound - 1 mg, 1704.9, 1 mg | Labscoop [labscoop.com]

- 2. This compound - 1 mg [anaspec.com]

- 3. MUC5AC (Mucin 5AC/Gastric Mucin) Monoclonal Antibody (1-13M1) (4586-MSM2-P0) [thermofisher.com]

- 4. neobiotechnologies.com [neobiotechnologies.com]

- 5. What are MUC5AC stimulants and how do they work? [synapse.patsnap.com]

- 6. Kaempferol Regulates the Expression of Airway MUC5AC Mucin Gene via IκBα-NF-κB p65 and p38-p44/42-Sp1 Signaling Pathways [biomolther.org]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Emodin Inhibited MUC5AC Mucin Gene Expression via Affecting EGFR-MAPK-Sp1 Signaling Pathway in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. atsjournals.org [atsjournals.org]

- 11. The Potential Role and Regulatory Mechanisms of MUC5AC in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. alliedacademies.org [alliedacademies.org]

- 14. Interleukin-13–induced MUC5AC Is Regulated by 15-Lipoxygenase 1 Pathway in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. IL-13 suppresses MUC5AC gene expression and mucin secretion in nasal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Human MUC5AC(Mucin 5 Subtype AC) ELISA Kit [elkbiotech.com]

The Immunological Landscape of Mucin 5AC: A Technical Guide for Researchers

An In-depth Examination of MUC5AC's Role in Immunity, Disease Pathogenesis, and as a Potential Therapeutic Target.

This technical guide provides a comprehensive overview of the immunological aspects of Mucin 5AC (MUC5AC), a gel-forming mucin implicated in the pathophysiology of various respiratory diseases and cancers. While the specific term "Muc5AC-13" does not correspond to a recognized immunogenic entity, this document explores the immunogenicity of the MUC5AC protein itself, with a particular focus on the influence of Interleukin-13 (IL-13) and the utility of MUC5AC-recognizing monoclonal antibodies (e.g., 1-13M1) in its study. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and target MUC5AC in a therapeutic context.

Quantitative Analysis of MUC5AC Expression in Disease

MUC5AC is aberrantly overexpressed in several chronic inflammatory diseases and malignancies. The following tables summarize quantitative data on MUC5AC levels in various patient populations, providing a baseline for its consideration as a biomarker and therapeutic target.

Table 1: MUC5AC Protein Concentration in Respiratory Diseases

| Disease State | Sample Type | MUC5AC Concentration | Patient Cohort Size | Reference |

| Mild Asthma | Induced Sputum | Significantly higher than controls | 87 patients | [1][2] |

| Healthy Controls | Induced Sputum | 212.0 +/- 167.1 µg/mL | 11 controls | [3] |

| Classic Asthma | Induced Sputum | 674.2 +/- 548.8 µg/mL | 49 patients | [3] |

| At-Risk Smokers (current) | Sputum | 87.8 pmol/mL (SEM 25.5) | 90 at-risk smokers | [4] |

| At-Risk Smokers (former) | Sputum | 21.2 pmol/mL (SEM 4.4) | 90 at-risk smokers | [4] |

| Healthy Never-Smokers | Sputum | 15.7 pmol/mL (SEM 4.1) | 40 healthy controls | [4] |

| COPD | Sputum | Increased concentrations associated with disease severity | 201 patients | [4][5] |

Table 2: MUC5AC Expression in Pancreatic Ductal Adenocarcinoma (PDAC)

| Tissue Type | Detection Method | MUC5AC Expression Frequency | Key Findings | Reference |